N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications Compounds with morpholine derivatives have shown promise in the development of therapeutic agents. For example, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide demonstrated significant oral activity as a KCNQ2 potassium channel opener in a rat model of migraine, indicating its potential for treating neurological disorders (Wu et al., 2003). Additionally, a study on novel benzimidazole-morpholine derivatives explored their dual-acting inhibitor properties against several enzymes, showcasing their potential for treating inflammatory diseases (Can et al., 2017).
Enzyme Inhibition Research on the pharmacological and toxicological screening of benzimidazole-morpholine derivatives has identified compounds with significant inhibitory effects on cyclooxygenase enzymes, highlighting their potential as therapeutic agents for inflammatory diseases (Can et al., 2017).
Material Science In the realm of material science, morpholine and thiophene derivatives have been used in the synthesis of complex molecules. For instance, Rhodium(III) complexes with N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, illustrating the utility of these compounds in catalytic processes (Singh et al., 2010).
Properties
IUPAC Name |
N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-13-15-5-2-1-3-6-15)19(24)21-14-16(17-7-4-12-26-17)22-8-10-25-11-9-22/h1-7,12,16H,8-11,13-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHNFDQQOFDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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